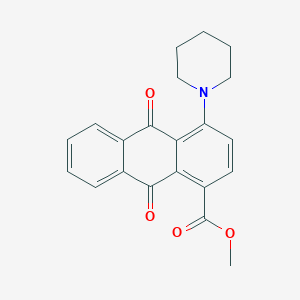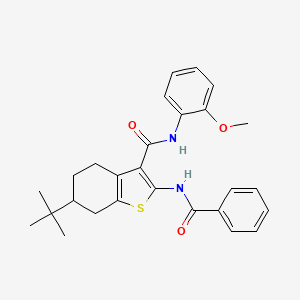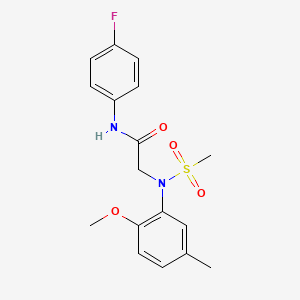![molecular formula C17H19BrO4 B3934166 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3934166.png)
2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene
Vue d'ensemble
Description
2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene, also known as BPPB, is a chemical compound used in scientific research for its potential therapeutic properties. BPPB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene is not fully understood, but it is believed to act on a variety of cellular pathways. 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antitumor properties, 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene in scientific research is its relatively low toxicity compared to other compounds with similar properties. However, 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene. One area of interest is the development of 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene as a tool for studying cellular pathways and receptor activity. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene and its potential therapeutic applications in other areas such as cancer and cardiovascular disease.
Applications De Recherche Scientifique
2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been studied for its potential therapeutic properties in a variety of scientific fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been shown to have antitumor properties and may be useful in the development of new cancer therapies. In cardiovascular disease, 2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Propriétés
IUPAC Name |
2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-15-5-3-6-16(20-2)17(15)22-12-4-11-21-14-9-7-13(18)8-10-14/h3,5-10H,4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCOSSLJKGFYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Bromophenoxy)propoxy]-1,3-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934086.png)

![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934109.png)
![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)


![N,N-diallyl-6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3,3,3-trifluoropropanoyl)-2-piperidinecarboxamide](/img/structure/B3934143.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934146.png)
![8-[2-(2-ethylphenoxy)ethoxy]quinoline](/img/structure/B3934147.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3934155.png)
![4-allyl-1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3934168.png)